7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1965308-79-5
VCID: VC4441074
InChI: InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
SMILES: COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride

CAS No.: 1965308-79-5

Cat. No.: VC4441074

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride - 1965308-79-5

Specification

CAS No. 1965308-79-5
Molecular Formula C11H13BrClNO2
Molecular Weight 306.58
IUPAC Name methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
Standard InChI Key GMUHWXAZHLCZGC-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, reflects its bicyclic structure comprising a tetrahydroisoquinoline ring substituted with a bromine atom at position 7 and a methyl ester group at position 3. The hydrochloride salt enhances solubility in polar solvents, which is critical for biological testing . Key identifiers include:

PropertyValue
CAS Number1965308-79-5
Molecular FormulaC₁₁H₁₃BrClNO₂
Molecular Weight306.58 g/mol
Stereoisomers(3S)- and (3R)-enantiomers
XLogP3-AA2.5 (predicted lipophilicity)

The (3S)-enantiomer (CAS 2416218-25-0) and (3R)-enantiomer (CAS 2416218-64-7) exhibit distinct chiral configurations, influencing their binding affinities in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Bromination: Tetrahydroisoquinoline undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 7-bromo-1,2,3,4-tetrahydroisoquinoline .

  • Esterification: The intermediate reacts with methyl chloroformate in methanol under acidic conditions (HCl catalyst) to form the methyl ester, followed by hydrochloride salt precipitation .

Reaction yields typically range from 65% to 78%, with purity >95% confirmed via HPLC .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproducts. Key steps include:

  • Process Intensification: Microreactors optimize heat transfer during bromination, minimizing decomposition .

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Physicochemical Properties

Stability and Solubility

The compound is a white crystalline solid with:

  • Melting Point: 182–185°C (decomposition observed above 190°C) .

  • Solubility: Freely soluble in methanol (≥50 mg/mL), DMSO (≥30 mg/mL), and water (∼10 mg/mL at pH 3) .

  • Stability: Stable at room temperature for 24 months when stored in airtight containers under nitrogen .

Spectroscopic Data

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (aromatic C=C), 745 cm⁻¹ (C-Br) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.35 (m, 1H, CH), 3.75 (s, 3H, OCH₃) .

Biological Activity and Mechanisms

αvβ6 Integrin Inhibition

In patent US20230219947A1, the compound demonstrated potent inhibition of αvβ6 integrin (IC₅₀ = 12 nM), a target implicated in idiopathic pulmonary fibrosis and oncology . Molecular docking studies suggest the bromine atom enhances hydrophobic interactions with the integrin’s MIDAS motif, while the ester group stabilizes the binding pocket .

Enzyme Modulation

Analogous tetrahydroisoquinolines inhibit monoamine oxidase (MAO) and phosphodiesterase 4 (PDE4), suggesting potential applications in neurodegenerative and inflammatory diseases .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

  • Antifibrotic Agents: Derivatives in clinical trials for hepatic and pulmonary fibrosis .

  • Anticancer Drugs: Bromine substitution enhances cytotoxicity in breast and lung cancer cell lines (EC₅₀ = 2.1–4.8 µM) .

Synthetic Versatility

  • Peptide Mimetics: The ester group facilitates coupling with amino acids via Steglich esterification .

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions at C7 enable aryl/heteroaryl diversification .

SupplierPurityPrice (250 mg)Availability
AK Scientific98%$5232–4 weeks
JW & Y Pharmlab97%$489In stock
Shanghai Zhigan Biotech95%$4671–3 weeks

Comparison with Analogous Compounds

CompoundBromine SubstitutionIC₅₀ (αvβ6 Integrin)Solubility (mg/mL)
7-Bromo-THIQ-COOMe·HClYes12 nM10 (H₂O)
7-Chloro-THIQ-COOMe·HClNo (Cl)45 nM8 (H₂O)
THIQ-COOMe·HCl (unsubstituted)No>1 µM15 (H₂O)

The bromine atom confers a 3.75-fold increase in integrin inhibition compared to chloro-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator